5-Hydroxy-2-methoxypyridine
Overview
Description
5-Hydroxy-2-methoxypyridine is a heterocyclic building block used in various chemical synthesis . It has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .
Synthesis Analysis
This compound has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Molecular Structure Analysis
The molecular formula of this compound is C6H7NO2 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C6H7NO2. It has a molar mass of 125.13 g/mol. The predicted density is 1.190±0.06 g/cm3. The melting point is 81 °C and the predicted boiling point is 330.1±22.0 °C .Scientific Research Applications
Synthesis Applications
- 5-Hydroxy-2-methoxypyridine has been used in the synthesis of 5-functionalised-2-methoxypyridines, which are key intermediates in creating a variety of complex organic compounds (Sośnicki, 2009). This process involves efficient allylation and ring-closing metathesis.
Chelation and Iron Mobilization
- Derivatives of this compound, like 2-hydroxy-4-methoxypyridine-N-oxide, have been studied for their ability to mobilize iron from human transferrin and horse spleen ferritin, highlighting potential applications in studying iron metabolism and treating iron overload diseases (Kontoghiorghes, 1987).
Anticancer Research
- Methoxypyridine derivatives like 2-methoxypyridine-3-carbonitrile have been synthesized and evaluated for cytotoxic activities against various cancer cell lines, demonstrating significant antiproliferative effects (Al‐Refai et al., 2019). This indicates a potential role in cancer treatment research.
Material Synthesis
- This compound derivatives have been used in the synthesis of novel materials with potential applications in non-linear optical (NLO) technology. The synthesized compounds exhibit pseudo-layered structures and second-order NLO applications (Kolev et al., 2008).
Alkaloid Synthesis
- Methoxypyridines have been instrumental in the synthesis of Lycopodium alkaloids, including lycoposerramine R. This underscores the utility of this compound in the creation of complex natural products (Bisai & Sarpong, 2010).
Pharmaceutical Building Blocks
- Derivatives like 4-methoxy-2,3,5-trimethylpyridine, synthesized from this compound, are key in preparing gastric-acid inhibiting compounds, showcasing its role in pharmaceutical development (Mittelbach et al., 1988).
Mechanism of Action
Target of Action
It is known that this compound is used as a starting reagent for the synthesis of other complex compounds .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 5-Hydroxy-2-methoxypyridine may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It is known to participate in suzuki–miyaura coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Its participation in suzuki–miyaura coupling reactions suggests that it plays a crucial role in the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methoxypyridine interacts with various enzymes, proteins, and other biomolecules. It has been used as a ligand of a platinum complex, showing protein kinase inhibitory action at nanomolar levels . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules and potential enzyme inhibition or activation
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions. Detailed information on these processes is not currently available .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKDKVMHWPZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469560 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-97-0 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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